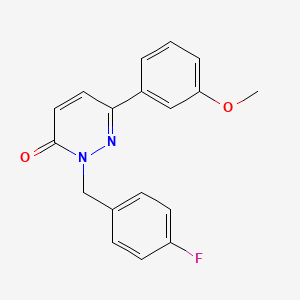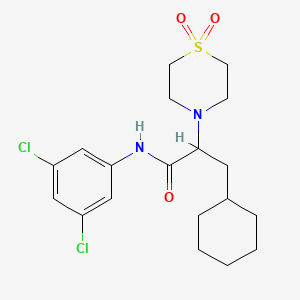![molecular formula C24H15N3O4 B2927061 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one CAS No. 1207059-65-1](/img/structure/B2927061.png)
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzodioxole, an oxadiazole, and an isoquinoline. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and 1,3-dioxole . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms . Isoquinoline is a heterocyclic aromatic organic compound similar to quinoline .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzodioxole and isoquinoline parts of the molecule are aromatic and planar, while the oxadiazole ring introduces some polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups present would all influence its properties .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Compounds incorporating oxadiazole and isoquinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of benzisothiazolone, which share structural similarities with the target compound, have demonstrated significant antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans (Xu, Lin, & Lin, 2011). Similarly, novel benzo[de]isoquinoline-1,3(2H)-dione derivatives were synthesized and demonstrated potent antibacterial and antifungal activities, suggesting the potential of the target compound for antimicrobial applications (Sirgamalla & Boda, 2019).
Antitumor and Cytotoxic Activities
The synthesis and evaluation of isoquinolone and related derivatives have been a focus of research due to their potential antitumor activities. Studies on 3-arylisoquinolin-1(2H)-ones and their bioisosteres have led to the identification of compounds with potent in vitro antitumor activity against various human tumor cell lines (Cheon et al., 1999). This suggests the potential utility of the target compound in cancer research and therapy.
Electrochemical and Optical Properties
Research into conjugated polymers containing oxadiazole moieties has unveiled their significant electrochemical properties, which are valuable for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Chen et al., 2011). These findings indicate the potential of the target compound for use in the development of electronic and optoelectronic materials.
Colorimetric and Fluorescent Chemosensors
The development of chemosensors based on naphthalimide derivatives, which include functionalities similar to those in the target compound, has been reported. These chemosensors exhibit reversible colorimetric and fluorescent responses to fluoride ions, showcasing their potential as sensory materials for environmental and biological applications (Zhang et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O4/c28-24-18-9-5-4-8-17(18)19(13-27(24)16-6-2-1-3-7-16)23-25-22(26-31-23)15-10-11-20-21(12-15)30-14-29-20/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJJAPAOACKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CN(C(=O)C5=CC=CC=C54)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isopropyl-1-(2-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2926978.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2926980.png)
![2-Chloro-6-fluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2926981.png)

amino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea](/img/structure/B2926983.png)


![N-((2-methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2926988.png)

![N-[2-[2-(3-Fluorophenyl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2926991.png)
![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2926993.png)

![4-(((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-phenylthiazole](/img/structure/B2926995.png)
